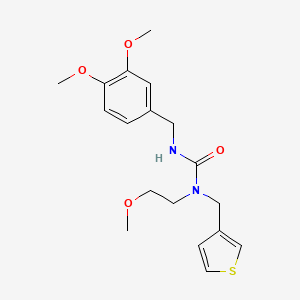
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea, also known as DMTU, is a urea derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMTU is a potent antioxidant and has been shown to have beneficial effects in various disease models.
Mécanisme D'action
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase. This compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the downregulation of NF-κB signaling pathway. This compound's neuroprotective effects are attributed to its ability to inhibit neuronal apoptosis and enhance neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various disease models. This compound has also been shown to improve mitochondrial function and enhance cellular energy metabolism. Additionally, this compound has been found to have beneficial effects on cardiovascular function, including reducing blood pressure and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. This compound is also relatively non-toxic and has low side effects. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration. Additionally, this compound has poor bioavailability and requires high doses for therapeutic effects.
Orientations Futures
There are several future directions for the study of 3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of this compound's potential therapeutic applications in other disease models such as cancer and diabetes. Additionally, the development of novel formulations of this compound with improved bioavailability and targeted delivery could enhance its therapeutic potential.
Méthodes De Synthèse
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde, 2-methoxyethylamine, and thiophen-3-ylmethanamine in the presence of a catalyst. The reaction proceeds through a series of steps including imine formation, reduction, and cyclization to yield this compound as a white crystalline solid.
Applications De Recherche Scientifique
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. This compound has been found to be effective in reducing oxidative stress and inflammation in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been shown to have cardioprotective effects in animal models of myocardial infarction.
Propriétés
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-22-8-7-20(12-15-6-9-25-13-15)18(21)19-11-14-4-5-16(23-2)17(10-14)24-3/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMXRZNXYCUCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

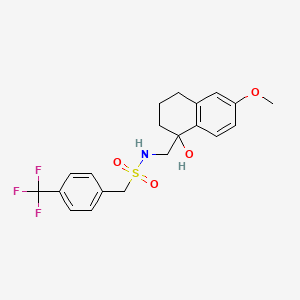
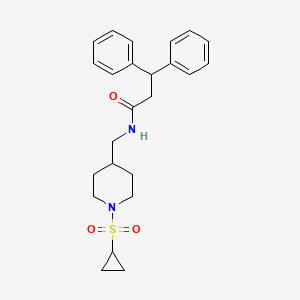
![6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride](/img/structure/B2862924.png)

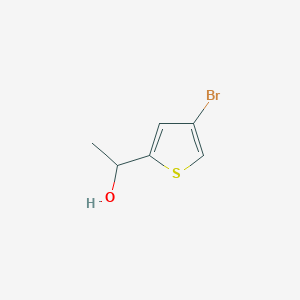
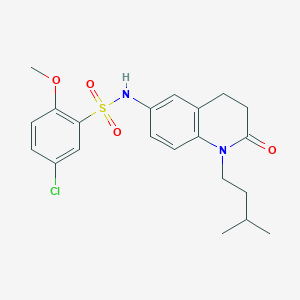


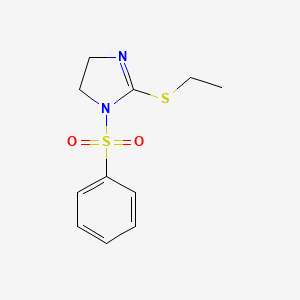
![2-(benzo[d]isoxazol-3-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)acetamide](/img/structure/B2862937.png)
![(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862940.png)
![rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B2862942.png)
![4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2862943.png)
![1-ethyl-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2862944.png)